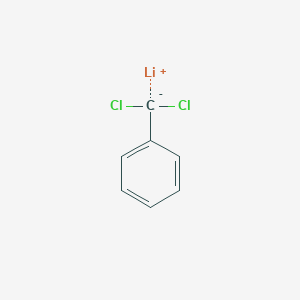
Lithium dichloro(phenyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium dichloro(phenyl)methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to two chlorine atoms and a phenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: Lithium dichloro(phenyl)methanide can be synthesized through the reaction of phenyl lithium with dichloromethane. The reaction typically occurs in an anhydrous ether solvent at low temperatures to prevent side reactions. The general reaction is as follows:
PhLi+CH2Cl2→LiC(Cl2Ph)
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The product is then purified through distillation or crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alkyl halides or aryl halides.
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products:
Substitution Products: When reacted with alkyl halides, the major products are alkyl-substituted phenylmethanes.
Addition Products: When reacted with carbonyl compounds, the major products are alcohols after hydrolysis.
科学研究应用
Lithium dichloro(phenyl)methanide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: It can be used to modify biological molecules for studying biochemical pathways.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of lithium dichloro(phenyl)methanide involves the nucleophilic attack of the carbon-lithium bond on electrophilic centers. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is utilized in various synthetic transformations to form complex organic molecules.
相似化合物的比较
Phenyl lithium: Similar in reactivity but lacks the chlorine atoms.
Dichloromethane: Used as a reagent to form lithium dichloro(phenyl)methanide.
Lithium phenylacetylide: Another organolithium compound with different reactivity due to the presence of an acetylide group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a phenyl group, which imparts distinct reactivity patterns compared to other organolithium compounds. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
属性
CAS 编号 |
3141-47-7 |
|---|---|
分子式 |
C7H5Cl2Li |
分子量 |
167.0 g/mol |
IUPAC 名称 |
lithium;dichloromethylbenzene |
InChI |
InChI=1S/C7H5Cl2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |
InChI 键 |
MBSUNQAKKKEWNB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)[C-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
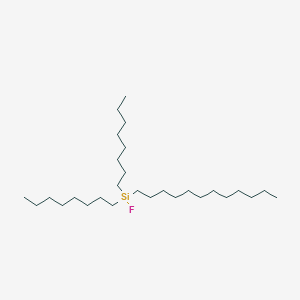
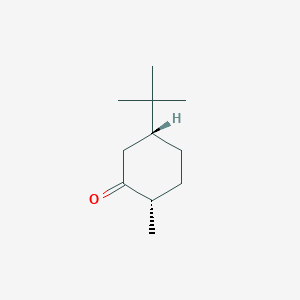
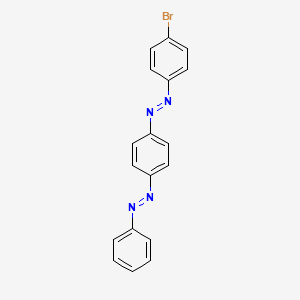
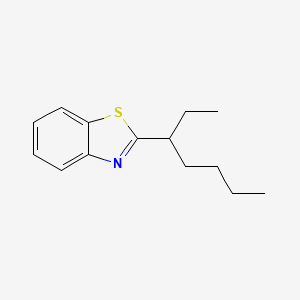
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
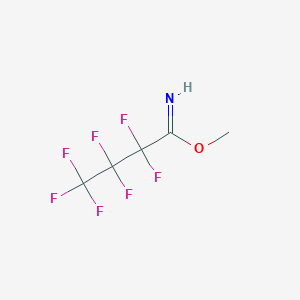
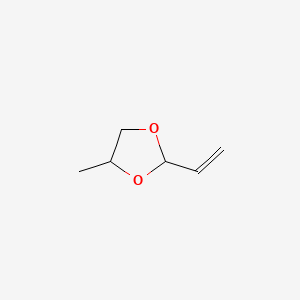

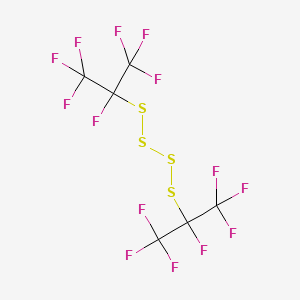
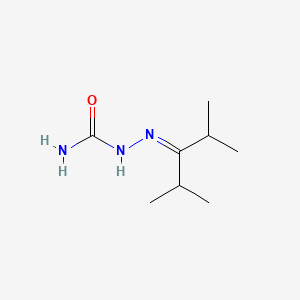
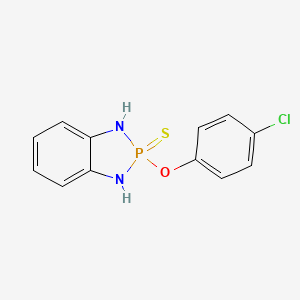
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
